1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is a sulfonamide compound characterized by its unique structure and potential applications in various scientific fields. The compound features a methanesulfonamide group attached to a butyl and methyl amine, along with an aminophenyl moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
This compound can be synthesized through established organic chemistry techniques involving the reaction of specific amines and sulfonyl chlorides. The primary source of information regarding its synthesis and properties comes from chemical databases and peer-reviewed articles focused on organic synthesis and medicinal chemistry .
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is classified as an organic sulfonamide, which falls under the broader category of sulfonamides. These compounds are known for their antibacterial properties, although this specific compound is being explored for its broader biological activities.
The synthesis of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide typically involves several steps:
The molecular formula of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 256.37 g/mol |
| IUPAC Name | 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide |
| InChI | InChI=1S/C12H20N2O2S/c1-3-4-8-14(2)17(15,16)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10,13H2,1-2H3 |
| InChI Key | UFYSHAAOYKUGHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(N)S(=O)(=O)CC1=CC(=CC=C1)N |
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide can participate in several chemical reactions:
The mechanism of action for 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide primarily revolves around its interactions at the molecular level:
The compound is typically characterized by:
Key chemical properties include:
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide has several scientific applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1